molecular formula C11H16FN B13220680 2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine

2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine

Cat. No.: B13220680
M. Wt: 181.25 g/mol
InChI Key: DWAVRSBCPJPANZ-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine is an organic compound with the molecular formula C11H16FN It is characterized by the presence of a fluorine atom attached to the ethanamine backbone, along with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
  • 2-(2-fluorophenyl)-1-(2,4,6-trimethylphenyl)ethan-1-amine

Comparison: Compared to its similar compounds, 2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine is unique due to the presence of the 2,4,6-trimethylphenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

2-fluoro-1-(2,4,6-trimethylphenyl)ethanamine

InChI

InChI=1S/C11H16FN/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,13H2,1-3H3

InChI Key

DWAVRSBCPJPANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CF)N)C

Origin of Product

United States

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